molecular formula C16H18 B14741894 2,2-Diphenylbutane CAS No. 5223-61-0

2,2-Diphenylbutane

Cat. No.: B14741894
CAS No.: 5223-61-0
M. Wt: 210.31 g/mol
InChI Key: SGQUHMXHLSTYIH-UHFFFAOYSA-N
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Description

2,2-Diphenylbutane is an organic compound with the molecular formula C16H18. It is a hydrocarbon that consists of a butane backbone with two phenyl groups attached to the second carbon atom. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenylbutane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with butyllithium, followed by the addition of benzene. This reaction typically occurs under anhydrous conditions and requires a controlled temperature to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the coupling reactions between benzyl derivatives and butane precursors. These methods are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylbutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the phenyl rings, resulting in the formation of cyclohexyl derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diphenylbutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Diphenylbutane exerts its effects is primarily through its interactions with other molecules via its phenyl rings. These interactions can involve π-π stacking, hydrogen bonding, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenylbutane is unique due to its specific arrangement of phenyl groups on a butane backbone, which imparts distinct chemical and physical properties. This structural configuration influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

5223-61-0

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

2-phenylbutan-2-ylbenzene

InChI

InChI=1S/C16H18/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

SGQUHMXHLSTYIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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